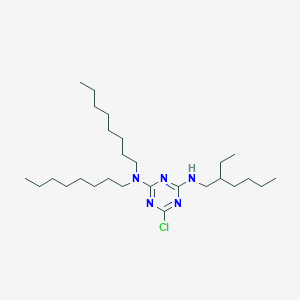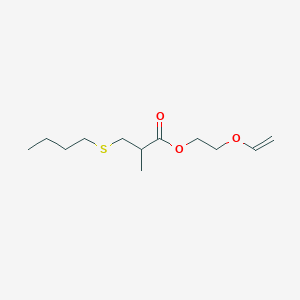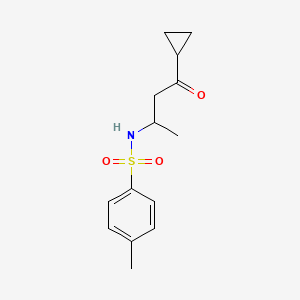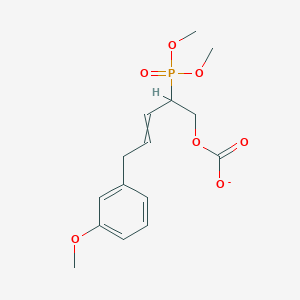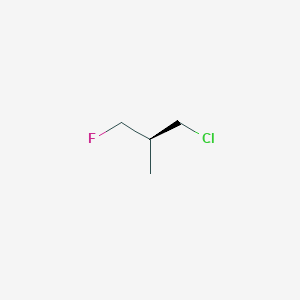![molecular formula C15H14N8O B15161189 Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone CAS No. 143201-21-2](/img/structure/B15161189.png)
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone typically involves the condensation of imidazole derivatives under controlled conditions. One common method includes the reaction of imidazole with formaldehyde and a suitable catalyst to form the desired compound . The reaction conditions often require a solvent such as methanol or ethanol and may be conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Another imidazole derivative with similar structural features but different applications.
1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: Contains three imidazole rings and is used in coordination chemistry.
Uniqueness
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is unique due to its specific arrangement of imidazole rings and the methanone linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .
Propiedades
Número CAS |
143201-21-2 |
|---|---|
Fórmula molecular |
C15H14N8O |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
bis[5-(1H-imidazol-5-ylmethyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C15H14N8O/c24-13(14-18-5-11(22-14)1-9-3-16-7-20-9)15-19-6-12(23-15)2-10-4-17-8-21-10/h3-8H,1-2H2,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Clave InChI |
VJKBBWAFUKZMHB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CC2=CN=C(N2)C(=O)C3=NC=C(N3)CC4=CN=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
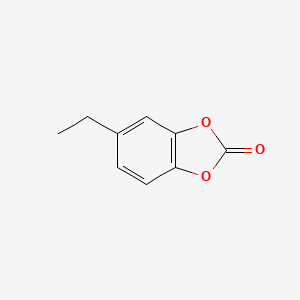

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
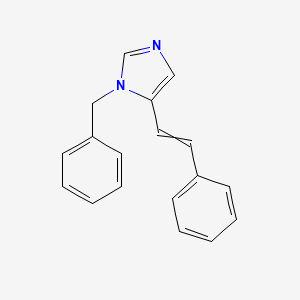
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
